molecular formula C10H13F2NO2 B13052521 (1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13052521
M. Wt: 217.21 g/mol
InChI Key: QPCOYUQWFPPPCI-RCOVLWMOSA-N
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Description

(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL is a chiral β-amino alcohol derivative characterized by a difluoromethoxy-substituted phenyl group at the 1-position and a hydroxyl group at the 2-position of the propanol backbone.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[4-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-2-4-8(5-3-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m0/s1

InChI Key

QPCOYUQWFPPPCI-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)OC(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC(F)F)N)O

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation

One of the most effective methods for synthesizing chiral amino alcohols, including derivatives like (1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL, is asymmetric homogeneous hydrogenation. This method uses chiral transition metal catalysts (e.g., rhodium or ruthenium complexes with chiral phosphine ligands) to reduce prochiral precursors such as α-ketoesters or enamides to the corresponding chiral amino alcohols with high enantioselectivity.

  • Mechanism : The catalyst coordinates to the unsaturated substrate and delivers hydrogen in a stereocontrolled manner, setting the chiral centers.
  • Advantages : High atom economy, mild conditions, scalability, and environmental friendliness.
  • Industrial Relevance : This approach is widely used in pharmaceutical manufacturing for chiral drugs due to its efficiency and selectivity.

Chiral Auxiliary-Assisted Synthesis

In some synthetic routes, chiral auxiliaries derived from amino acids or other natural chiral sources are attached temporarily to the substrate to control stereochemistry during key transformations such as nucleophilic additions or reductions. After the desired stereochemistry is installed, the auxiliary is removed, yielding the enantiopure product.

  • Pros : High stereocontrol.
  • Cons : Additional steps for auxiliary attachment and removal, which may reduce overall efficiency.

Direct Asymmetric Reductive Amination

This method involves the reductive amination of ketones or aldehydes bearing the difluoromethoxyphenyl group with ammonia or amines in the presence of chiral catalysts. The reaction forms the amino alcohol directly with control over the stereochemistry.

  • Catalysts : Chiral transition metal complexes that facilitate both imine formation and stereoselective hydrogenation.
  • Application : Useful for synthesizing amino alcohols with complex substitution patterns.

Use of Chiral Building Blocks (Chiral Pool)

Starting from commercially available chiral amino alcohols or amino acids, chemical modifications introduce the difluoromethoxyphenyl moiety at the appropriate position. This method leverages the existing stereochemistry of natural compounds, minimizing the need for asymmetric induction steps.

  • Limitation : Dependent on availability and cost of suitable chiral precursors.
  • Solvents : Commonly used solvents include alcohols, ethers, or chlorinated solvents, chosen based on catalyst solubility and substrate stability.
  • Temperature and Pressure : Asymmetric hydrogenations are typically conducted at mild temperatures (room temperature to 50°C) and moderate hydrogen pressures (1–10 atm) to optimize enantioselectivity and yield.
  • Catalyst Loading : Low catalyst loadings (0.1–5 mol%) are preferred for economic and environmental reasons.
  • Additives : Sometimes acids or bases are added to improve catalyst performance or substrate activation.
  • Data Table: Comparative Overview of Preparation Methods
Method Enantioselectivity Yield (%) Scalability Environmental Impact Notes
Asymmetric Hydrogenation High (>95% ee) 80–95 Excellent Green, atom-economic Industrially preferred for chiral drugs
Chiral Auxiliary Synthesis High (>90% ee) 70–85 Moderate Moderate Additional steps for auxiliary removal
Direct Asymmetric Reductive Amination High (>90% ee) 75–90 Good Moderate Efficient for amino alcohol formation
Chiral Pool Approach Variable 60–90 Dependent Variable Limited by availability of chiral precursors
Resolution (Crystallization/HPLC) Moderate (50% max) 50–70 Poor Less green Wasteful, less favored for large scale
  • Recent studies emphasize the development of novel chiral phosphine ligands that enhance the enantioselectivity and turnover numbers of hydrogenation catalysts, reducing costs and improving sustainability.
  • Advances in direct asymmetric reductive amination have simplified the synthesis routes by combining imine formation and reduction steps, increasing overall efficiency.
  • The difluoromethoxy substituent's electronic effects have been shown to influence catalyst-substrate interactions, requiring tailored catalyst systems for optimal stereocontrol.
  • Industrial processes increasingly favor catalytic asymmetric methods over resolution or chiral pool approaches due to scalability and environmental considerations.

The preparation of this compound is best achieved through asymmetric catalytic methods, particularly asymmetric hydrogenation and direct reductive amination, which provide high enantioselectivity, good yields, and scalability suitable for industrial application. The choice of method depends on substrate availability, desired scale, and environmental impact considerations. Continuous research into catalyst design and reaction optimization is enhancing the efficiency and sustainability of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in the field of medicinal chemistry due to its ability to modulate biological activities through interactions with enzymes and receptors. The presence of the amino group allows for hydrogen bonding, which can enhance binding affinity to target proteins. The difluoromethoxy group increases lipophilicity, improving membrane permeability and bioavailability.

Case Studies

  • Antidepressant Activity : Research has indicated that similar compounds can exhibit antidepressant-like effects by modulating neurotransmitter systems. Studies focusing on related compounds suggest that (1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL may influence serotonin and norepinephrine levels, making it a candidate for further investigation in mood disorder treatments .
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes has been documented. For instance, its structural analogs have shown promise as inhibitors of certain proteases involved in disease pathways, indicating potential therapeutic applications in conditions like cancer and viral infections.

Biochemical Research

This compound serves as a valuable tool in biochemical research for studying enzyme kinetics and receptor-ligand interactions.

Research Applications

  • Mechanistic Studies : The compound can be utilized to elucidate the mechanisms of enzyme action or receptor activation. Its ability to form stable complexes with biological macromolecules makes it suitable for kinetic studies and structural biology applications .
  • Drug Development : The compound’s interactions with biological targets can aid in the design of novel drugs. By modifying the structure of this compound, researchers can develop derivatives with enhanced efficacy and selectivity for specific therapeutic targets .

Synthetic Methodologies

The synthesis of this compound involves several key steps that are relevant for industrial applications.

Synthetic Routes

The synthesis typically employs chiral pool strategies or asymmetric synthesis techniques:

StepDescription
1Formation of the chiral center using enantiomerically pure starting materials.
2Introduction of the difluoromethoxy group via electrophilic substitution reactions on phenolic precursors.
3Final steps involve functional group transformations to yield the desired amino alcohol .

These synthetic strategies not only highlight the compound's versatility but also its potential scalability for commercial production.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its difluoromethoxy group and stereochemistry. Below is a systematic comparison with analogous molecules based on substituent variations, pharmacological profiles, and synthesis routes.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Activities/Properties Reference
(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL 4-(difluoromethoxy)phenyl C₁₀H₁₂F₂NO₂ Hypothetical α/β-adrenoceptor modulation (inferred from analogs) N/A
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6) 4-(trifluoromethylthio)phenyl C₁₀H₁₂F₃NOS Enhanced lipophilicity due to -SCF₃; potential CNS activity
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1212998-44-1) 2-Cl, 4-CF₃-phenyl C₁₀H₁₁ClF₃NO Increased steric bulk; possible metabolic stability
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indole-methoxy, phenoxyethylamino C₂₄H₃₁N₃O₆ Antiarrhythmic, α₁/β₁-adrenoceptor binding (IC₅₀: 0.1–10 μM)
D-2-Amino-3-phenyl-1-propanol (CAS 5267-64-1) Phenyl C₉H₁₃NO Chiral building block; no direct activity reported

Key Observations:

Stereochemical Influence: The (1R,2S) configuration ensures optimal spatial arrangement for target engagement, as seen in related β-amino alcohols with antiarrhythmic activity . Enantiomeric pairs (e.g., (2S,1R)- vs. (2R,1S)-isomers) often show divergent receptor affinities .

Synthetic Accessibility: Synthesis of similar compounds (e.g., ) involves stereoselective amination of propanol precursors or alkylation of indole derivatives . The difluoromethoxy group may require specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), increasing synthetic complexity compared to methoxy or methyl analogs.

Pharmacological and Industrial Relevance

While direct data for the target compound are absent, extrapolation from analogs suggests:

  • Impurity Profiles: Related impurities (e.g., (2RS)-1-[4-(2-hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol in ) highlight the need for rigorous chiral separation to avoid off-target effects .

Biological Activity

(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13F2NO2
  • Molecular Weight : 217.21 g/mol
  • IUPAC Name : this compound
  • InChI Key : QPCOYUQWFPPPCI-RCOVLWMOSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an agonist or antagonist at specific receptors, modulating signaling pathways involved in neurotransmission and other physiological processes. Particularly, the difluoromethoxy group enhances lipophilicity and metabolic stability, which can influence the compound's pharmacokinetics and pharmacodynamics.

1. Neuropharmacological Effects

Research indicates that compounds containing difluoromethoxy groups often exhibit enhanced interactions with neurotransmitter systems. For instance, studies have shown that similar compounds can inhibit serotonin uptake, suggesting potential applications in treating mood disorders or anxiety .

2. Enzyme Interaction Studies

Molecular docking studies have been conducted to assess the binding affinities of this compound with various enzymes. The results indicated significant binding interactions with enzymes involved in metabolic pathways, highlighting its potential as a biochemical probe for studying enzyme mechanisms .

3. Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines, potentially through modulation of apoptotic pathways . Further research is needed to elucidate the specific mechanisms involved.

Case Studies

StudyFocusFindings
Study 1Neurotransmitter InteractionDemonstrated inhibition of serotonin uptake by compounds with similar structures .
Study 2Molecular DockingIdentified strong binding affinities with metabolic enzymes; suggested use as a probe in enzyme mechanism studies .
Study 3Anticancer ActivityShowed inhibition of cancer cell proliferation in vitro; further research required for mechanism elucidation .

Comparative Analysis

When compared to structurally similar compounds like Metaraminol and Ephedrine, this compound exhibits unique properties due to the difluoromethoxy group. This modification enhances its biological activity profile, making it a subject of interest for further drug development.

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